Dialifos

Description

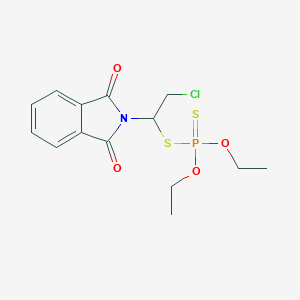

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-1-diethoxyphosphinothioylsulfanylethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClNO4PS2/c1-3-19-21(22,20-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMQYXACQUZOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClNO4PS2 | |

| Record name | DIALIFOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037522 | |

| Record name | Dialifor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dialifor is a white crystalline solid, also reported as a colorless oil, colorless. Used as an insecticide and acaricide (kills beetles, ticks, mites, etc.). (EPA, 1998), White solid; May also be liquid; [HSDB] Colorless solid; [MSDSonline] Pure: White solid; Isolated technical: Brown solid; Commercial technical: Brown liquid; [INCHEM JMPR] | |

| Record name | DIALIFOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dialifor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in aromatic hydrocarbons, ethers, esters, ketones, Very soluble in cyclohexanone; slightly soluble in aliphatic hydrocarbons, alcohols, In acetone 760, isophorone 400, chloroform 620, xylene 570, diethyl ether 500, ethanol <10, hexane <10 (all in g/kg at 20 °C), Soluble in common organic solvents, In water, 0.18 mg/L at 25 °C | |

| Record name | DIALIFOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.001 mmHg at 95 °F (EPA, 1998), 0.00000006 [mmHg], Vapor pressure = 133 mPa (35 °C), 6.2X10-8 mm Hg at 25 °C | |

| Record name | DIALIFOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dialifor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4708 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIALIFOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid; also reported as oil, COLORLESS | |

CAS No. |

10311-84-9 | |

| Record name | DIALIFOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dialifos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10311-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dialifor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialifor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dialifos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALIFOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8480K0VB4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIALIFOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

153 to 156 °F solid; 144 to 147 °F recrystallized from toluene and hexane (EPA, 1998), 67-69 °C /solid/; 62-64 °C when recrystallized from toluene and hexane, MP: 167-169 °C | |

| Record name | DIALIFOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIALIFOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1559 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of Dialifos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for Dialifos, an organophosphate insecticide. The synthesis involves a multi-step process culminating in the formation of O,O-Diethyl S-(2-Chloro-1-Phthalimidoethyl) phosphorodithioate. This document outlines the key chemical reactions, precursors, and experimental procedures involved in the production of this compound, supported by quantitative data and visual representations of the synthetic route.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two main stages: the preparation of the key precursors and the final coupling reaction to form the target molecule. The primary precursors are a reactive phthalimide (B116566) derivative and a salt of O,O-diethyl phosphorodithioic acid.

A plausible and commonly cited route for the synthesis of this compound involves the following key steps:

-

Preparation of N-Vinylphthalimide: This initial step involves the reaction of phthalimide with acetylene (B1199291) or a vinyl equivalent.

-

Chlorination of N-Vinylphthalimide: The N-vinylphthalimide is then chlorinated to introduce the chloroethyl group, forming N-(1,2-dichloroethyl)phthalimide.

-

Preparation of O,O-Diethyl Phosphorodithioic Acid: This essential reagent is synthesized by the reaction of phosphorus pentasulfide with ethanol (B145695).

-

Salt Formation: The O,O-diethyl phosphorodithioic acid is typically converted to its more stable and reactive salt, such as the potassium or sodium salt, by reacting it with a suitable base.

-

Final Coupling Reaction: The N-(1,2-dichloroethyl)phthalimide is reacted with the salt of O,O-diethyl phosphorodithioic acid to yield this compound.

This synthetic approach is analogous to the Gabriel synthesis of primary amines, where a phthalimide derivative is used to introduce a protected nitrogen-containing functional group.

Precursor Synthesis

N-(1,2-Dichloroethyl)phthalimide

The synthesis of this key intermediate starts from phthalimide. While a detailed, publicly available experimental protocol for the direct synthesis of N-(1,2-dichloroethyl)phthalimide is scarce, the general principle involves the addition of chlorine to N-vinylphthalimide. N-vinylphthalimide itself can be synthesized through various methods, including the reaction of potassium phthalimide with a vinyl halide.

Alternatively, related N-haloalkyl phthalimides can be synthesized, which may serve as precursors. For instance, N-(2-bromoethyl)phthalimide is a well-documented compound prepared by the reaction of potassium phthalimide with an excess of 1,2-dibromoethane.

O,O-Diethyl Phosphorodithioic Acid and its Salts

O,O-Diethyl phosphorodithioic acid is a crucial precursor in the synthesis of many organophosphate pesticides.

Experimental Protocol for O,O-Diethyl Phosphorodithioic Acid Synthesis:

This protocol is based on the reaction of phosphorus pentasulfide with ethanol.

-

Reactants:

-

Phosphorus pentasulfide (P₄S₁₀)

-

Ethanol (C₂H₅OH)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser connected to a system for trapping hydrogen sulfide (B99878) (H₂S) gas, a suspension of phosphorus pentasulfide in an inert solvent (e.g., toluene) is prepared.

-

Ethanol is added dropwise to the stirred suspension while maintaining the reaction temperature between 50-70 °C. The reaction is exothermic and produces hydrogen sulfide gas, which must be safely scrubbed.

-

After the addition of ethanol is complete, the reaction mixture is typically stirred for an additional period to ensure complete reaction.

-

The resulting O,O-diethyl phosphorodithioic acid can be used directly or converted to its salt.

-

-

Salt Formation: To prepare the potassium or sodium salt, the acidic product is carefully neutralized with an aqueous solution of potassium hydroxide (B78521) or sodium hydroxide.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of N-(1,2-dichloroethyl)phthalimide with a salt of O,O-diethyl phosphorodithioic acid. This is a nucleophilic substitution reaction where the dithiophosphate (B1263838) anion displaces one of the chlorine atoms on the N-substituted phthalimide.

Experimental Protocol for this compound Synthesis:

-

Reactants:

-

N-(1,2-dichloroethyl)phthalimide

-

Potassium or Sodium O,O-diethyl phosphorodithioate

-

An inert solvent (e.g., acetonitrile, DMF)

-

-

Procedure:

-

N-(1,2-dichloroethyl)phthalimide is dissolved in a suitable inert solvent in a reaction vessel.

-

The salt of O,O-diethyl phosphorodithioic acid is added to the solution.

-

The reaction mixture is stirred, and the temperature may be moderately elevated to facilitate the reaction.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the crude this compound. This typically involves filtering off any inorganic salts, followed by removal of the solvent under reduced pressure.

-

The crude product can then be purified by methods such as column chromatography or recrystallization to obtain pure this compound.

-

Data Presentation

Table 1: Physical and Chemical Properties of this compound and Key Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₁₄H₁₇ClNO₄PS₂ | 393.85 | 67-69 | Decomposes |

| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | 336 |

| N-Vinylphthalimide | C₁₀H₇NO₂ | 173.17 | 86-87 | 115 (at 5 mmHg) |

| O,O-Diethyl Phosphorodithioic Acid | C₄H₁₁O₂PS₂ | 186.23 | < -20 | 60 (at 1 mmHg) |

Visualizations

Diagram 1: Overall Synthesis Pathway of this compound

Caption: A schematic overview of the synthetic route to this compound, highlighting the key precursors and reactions.

Diagram 2: Experimental Workflow for the Final Coupling Reaction

Caption: A flowchart illustrating the key steps in the final stage of this compound synthesis.

Disclaimer: This document is intended for informational and educational purposes for a professional audience. The synthesis of this compound involves hazardous materials and should only be conducted by trained professionals in a properly equipped laboratory with appropriate safety precautions.

In-Depth Technical Guide: The Mechanism of Action of Dialifos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dialifos, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a detailed examination of the molecular mechanism by which this compound inactivates AChE. While specific kinetic data for this compound is scarce in publicly available literature due to its status as an obsolete pesticide, this document elucidates the well-established mechanism for organophosphates and presents comparative kinetic data from structurally similar compounds to provide a quantitative context. The guide includes a detailed, generalized experimental protocol for assessing AChE inhibition and visual diagrams to illustrate key pathways and workflows.

Introduction to this compound and Acetylcholinesterase

This compound, chemically known as O,O-diethyl S-(2-chloro-1-phthalimidoethyl) phosphorodithioate, is a non-systemic organophosphate insecticide and acaricide.[1] Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE).[1][2]

Acetylcholinesterase is a serine hydrolase that plays a crucial role in neurotransmission by catalyzing the breakdown of the neurotransmitter acetylcholine.[3][4] This enzymatic degradation terminates the nerve signal at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects, often referred to as a cholinergic crisis.[5]

Molecular Mechanism of Acetylcholinesterase Inhibition by this compound

The inhibition of acetylcholinesterase by organophosphates like this compound is a multi-step process that results in a covalently modified, inactive enzyme. The process involves the phosphorylation of a key serine residue within the enzyme's active site.

The Active Site of Acetylcholinesterase

The active site of AChE contains a catalytic triad (B1167595) of amino acid residues: serine (Ser203), histidine (His447), and glutamate (B1630785) (Glu334). The active site is further characterized by an anionic site, which binds the quaternary ammonium (B1175870) group of acetylcholine, and an esteratic site, where the hydrolysis occurs.

Phosphorylation of the Active Site

The mechanism of AChE inhibition by this compound proceeds as follows:

-

Metabolic Activation: Like many phosphorothioate (B77711) insecticides, this compound itself is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the target organism, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analog. This "oxon" form is a much more potent inhibitor.

-

Formation of the Enzyme-Inhibitor Complex: The this compound-oxon molecule, being structurally similar to acetylcholine, binds to the active site of AChE.

-

Phosphorylation: The hydroxyl group of the active site serine residue attacks the phosphorus atom of the this compound-oxon. This results in the formation of a stable, covalent phosphyl-enzyme complex and the release of the leaving group. This phosphorylation effectively inactivates the enzyme.

Spontaneous Reactivation and Aging

The phosphylated acetylcholinesterase can undergo two competing processes:

-

Spontaneous Reactivation: This is a slow, spontaneous hydrolysis of the phosphyl-enzyme bond, which regenerates the active enzyme. The rate of spontaneous reactivation depends on the chemical nature of the attached phosphoryl group.

-

Aging: This is a process where the phosphyl-enzyme complex undergoes a dealkylation reaction, losing one of its ethyl groups.[2][6] This "aged" enzyme is even more stable and is highly resistant to both spontaneous reactivation and reactivation by nucleophilic agents like oximes, which are often used as antidotes for organophosphate poisoning.[2][6]

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an organophosphate inhibitor is quantified by several kinetic parameters. Due to the limited availability of specific kinetic data for this compound, the following table presents data for other structurally related diethoxy-organophosphates to provide a comparative context.

Table 1: Kinetic Data for Acetylcholinesterase Inhibition by Structurally Related Organophosphates

| Organophosphate (Oxon Form) | Enzyme Source | ki (M-1min-1) | IC50 (µM) | Aging Half-Life (t1/2) | Reference |

| Paraoxon (B1678428) | Rat Brain | - | - | - | [7] |

| Chlorpyrifos-oxon | Rat Brain | - | - | > Paraoxon | [7] |

| Diazinon-oxon | Neonatal Rat Brain | 1.2 x 107 | - | - | [6] |

| Paraoxon | Human Recombinant | - | - | - | [8] |

Note: ki is the bimolecular rate constant of inhibition. IC50 is the concentration of inhibitor that causes 50% inhibition of enzyme activity.

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro inhibition of acetylcholinesterase by an organophosphate inhibitor like this compound. This protocol is based on the widely used Ellman's method.[9][10]

Materials and Reagents

-

Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

-

This compound (or its oxon analog)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., ethanol (B145695) or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of acetylcholinesterase in phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Substrate Solution: Prepare a stock solution of ATCI in deionized water.

-

DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

-

Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to obtain a range of inhibitor concentrations for the assay.

Assay Procedure

-

Plate Setup: To each well of a 96-well microplate, add:

-

Phosphate buffer

-

DTNB solution

-

Inhibitor solution (or solvent for control)

-

-

Pre-incubation: Add the enzyme solution to each well and pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.

-

Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when the thiocholine (B1204863) (a product of ATCI hydrolysis) reacts with DTNB.

Data Analysis

-

Calculate Reaction Rates: Determine the initial rate of reaction (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Determine IC50: Plot the percentage of enzyme inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Determine Kinetic Constants: To determine the type of inhibition and the inhibition constant (Ki), perform the assay at various substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Mechanism of Acetylcholinesterase Inhibition

Caption: Covalent inhibition of AChE by an organophosphate.

Experimental Workflow for AChE Inhibition Assay

Caption: Workflow for an in vitro AChE inhibition assay.

Logical Pathway from AChE Inhibition to Toxic Effects

Caption: Path from this compound exposure to cholinergic toxicity.

Conclusion

References

- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]

- 2. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Differential acetylcholinesterase inhibition of chlorpyrifos, diazinon and parathion in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Age-related brain cholinesterase inhibition kinetics following in vitro incubation with chlorpyrifos-oxon and diazinon-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Dialifos

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialifos, also known as dialifor, is an organophosphate pesticide that has been utilized for its insecticidal and acaricidal properties.[1] As a member of this chemical class, its mode of action centers on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and toxicological profile of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and toxicology.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a phthalimide (B116566) group attached to a chloroethyl phosphorodithioate (B1214789) moiety. The presence of a chiral center results in two stereoisomers, though it is typically produced and used as a racemic mixture.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | S-[2-chloro-1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] O,O-diethyl phosphorodithioate |

| CAS Number | 10311-84-9 |

| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ |

| Molecular Weight | 393.85 g/mol [3] |

| SMILES | CCOP(=S)(OCC)SC(CCl)N1C(=O)c2ccccc2C1=O[4] |

| InChIKey | MUMQYXACQUZOFP-UHFFFAOYSA-N |

| Synonyms | Dialifor, Torak, ENT 27320, Hercules 14503[5][6] |

Physicochemical Properties

This compound is a white crystalline solid, though technical grade formulations may appear as a brownish liquid.[5] Its solubility and volatility characteristics are key determinants of its environmental fate and exposure routes.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 67-69 °C[5] | Other reported ranges include 62-64 °C (recrystallized)[5] and a single value of 68 °C.[7] |

| Boiling Point | 465.9 ± 55.0 °C | Predicted value.[7] |

| Density | 1.435 ± 0.06 g/cm³ | Predicted value.[7] |

| Vapor Pressure | 1.3 x 10⁻⁴ Pa at 35 °C (1 x 10⁻⁶ mmHg at 95°F) | Discrepancies exist in reported values.[5] |

| Water Solubility | 0.18 mg/L at 25 °C[5][7] | Low aqueous solubility.[1] |

| Solubility in Organic Solvents | Acetone: 760 g/kg, Chloroform: 620 g/kg, Xylene: 570 g/kg, Diethyl ether: 500 g/kg, Isophorone: 400 g/kg, Ethanol: <10 g/kg, Hexane: <10 g/kg (all at 20 °C)[5] | Generally soluble in common organic solvents. |

| Octanol-Water Partition Coefficient (log Kow) | 4.69[5] | Indicates a high potential for bioaccumulation. |

| pKa | -2.72 ± 0.20 | Predicted value.[7] |

| Flash Point | 100 °C[7] |

Toxicological Profile

This compound exhibits high acute toxicity through oral and dermal routes of exposure and is a potent neurotoxin.[1][2] The primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase.

Acute Toxicity

The lethal dose (LD50) and lethal concentration (LC50) values for this compound in various animal models are summarized below.

Table 3: Acute Toxicity of this compound

| Species | Route | LD50 / LC50 |

| Rat | Oral | 5 - 71 mg/kg[5] |

| Rat | Oral | 24 - 135 mg/kg[2] |

| Rabbit | Dermal | 145 mg/kg[5][7] |

| Mouse | Oral | 39 mg/kg (male)[5] |

| Dog | Oral | 97 mg/kg[8] |

| Rat | Inhalation | 0.45 mg/m³ (LC50)[2] |

Symptoms of acute poisoning are characteristic of organophosphate toxicity and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, convulsions, and respiratory failure.[2][8]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[9]

The process of inhibition involves the phosphorylation of a serine hydroxyl group in the active site of AChE by the organophosphate. This forms a stable, covalent bond that renders the enzyme inactive.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Metabolism and Environmental Fate

Information on the detailed metabolic pathways of this compound is limited. However, it is reported to be rapidly metabolized in mammals and eliminated primarily through urine as o-phthalic acid.[5]

Due to its low water solubility and high octanol-water partition coefficient, this compound is expected to have low mobility in soil and may bioaccumulate in organisms. It is not expected to be highly volatile from dry soil surfaces.[5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties presented in this guide are based on standardized methodologies. For instance:

-

Melting Point Determination: Typically determined using capillary methods or a microscope hot stage (Kofler method) with calibrated equipment, following established pharmacopeial procedures.

-

Octanol-Water Partition Coefficient (Kow) Determination: Commonly measured using the shake-flask method or high-performance liquid chromatography (HPLC) methods as described in OECD Guideline 107 and 117, respectively.

-

Acute Toxicity (LD50/LC50) Studies: Conducted in accordance with standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). These protocols involve administering specific doses of the substance to laboratory animals (e.g., rats, rabbits) via oral, dermal, or inhalation routes and observing for mortality and clinical signs of toxicity over a defined period.

Conclusion

This compound is a highly toxic organophosphate pesticide with well-defined chemical and physical properties. Its primary mechanism of action, the inhibition of acetylcholinesterase, leads to significant neurotoxicity. The data summarized in this technical guide, including its chemical identifiers, physicochemical properties, and acute toxicity values, provide a critical foundation for researchers and professionals engaged in the fields of toxicology, environmental science, and the development of safer alternatives. A thorough understanding of these properties is essential for risk assessment and the implementation of appropriate safety and handling procedures.

References

- 1. This compound (Ref: AC 14503) [sitem.herts.ac.uk]

- 2. Dialifor: Usage, Hazard and Safety Measures | CloudSDS [cloudsds.com]

- 3. scbt.com [scbt.com]

- 4. Dialifor - Wikipedia [en.wikipedia.org]

- 5. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dialifor - Hazardous Agents | Haz-Map [haz-map.com]

- 7. This compound CAS#: 10311-84-9 [m.chemicalbook.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Dialifos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dialifos is an obsolete organophosphate insecticide and is not approved for agricultural use in many countries. This document is intended for academic and research purposes only and should not be interpreted as an endorsement or promotion of its use.

Executive Summary

This compound, also known as dialifor, is an organophosphate pesticide previously used as an acaricide and insecticide.[1] It is characterized by high acute toxicity via all routes of exposure and functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the autonomic and central nervous systems, and neuromuscular junctions.[3] The acute toxicity of this compound varies across species and is generally higher in females. While it is rapidly metabolized and eliminated, its high acute toxicity has led to its discontinuation in many regions. This guide provides a comprehensive overview of the available toxicological data on this compound, including its mechanism of action, pharmacokinetics, and toxicity across various endpoints.

Chemical and Physical Properties

This compound is the common name for S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate.[2] It is a white crystalline solid in its pure form, while technical grade formulations may appear as a brown liquid.[2]

| Property | Value | Reference |

| CAS Number | 10311-84-9 | [4] |

| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [5] |

| Molecular Weight | 393.85 g/mol | [5] |

| Physical State | White crystalline solid (pure) | [2] |

| Water Solubility | 0.18 mg/L at 25 °C | [5] |

| Log P (octanol-water) | 4.69 | [6] |

Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of acetylcholinesterase (AChE).[1][3]

Signaling Pathway of Cholinesterase Inhibition

Caption: Cholinesterase inhibition by this compound at the cholinergic synapse.

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a process essential for terminating the nerve impulse at cholinergic synapses.[7] this compound phosphorylates the serine hydroxyl group at the active site of AChE, forming a stable, inactive enzyme complex.[8] This irreversible inhibition leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or effector organ.[3] This overstimulation of muscarinic and nicotinic receptors in the central and peripheral nervous systems leads to the characteristic signs of organophosphate poisoning.[9]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited publicly available data exists specifically for the detailed pharmacokinetics of this compound in laboratory animals. However, general principles of organophosphate toxicology and some specific information provide an overview.

Absorption: this compound is readily absorbed via all major routes of exposure: oral, dermal, and inhalation.[2] The rapid onset of toxic symptoms following exposure is indicative of its efficient absorption.[2]

Distribution: Following absorption, organophosphates are generally distributed throughout the body. Due to their lipophilic nature, they can accumulate in fatty tissues.[10] Specific tissue distribution data for this compound is not readily available.

Metabolism: this compound is almost completely metabolized in mammals.[6] The primary metabolic pathway for phosphorothioate (B77711) pesticides like this compound involves oxidative desulfuration by cytochrome P450 (CYP450) enzymes in the liver to its more toxic oxygen analog (oxon).[11][12] This oxon is a more potent inhibitor of AChE. Detoxification pathways also exist, likely involving hydrolysis by esterases (A-esterases such as paraoxonase) and glutathione (B108866) S-transferases.[5] In a study with a dairy cow, urinary diethyl phosphorothionate accounted for 33% of the administered dose.[6]

Excretion: Metabolites of this compound are rapidly eliminated from the body, primarily in the urine.[6] In a dairy cow fed this compound for 4 days, only 3% of the unchanged compound was recovered in the feces, with none found in the urine or milk, indicating extensive metabolism and excretion of metabolites.[6]

Metabolism and Bioactivation of this compound

Caption: Bioactivation and detoxification pathways of this compound.

Toxicological Profile

Acute Toxicity

This compound exhibits high acute toxicity by oral, dermal, and inhalation routes.[2] A notable sex difference in acute oral toxicity has been observed in rats, with females being more sensitive, a characteristic of many O,O-diethyl phosphate (B84403) derivatives.[13]

Signs and Symptoms of Acute Poisoning: The signs and symptoms of acute this compound poisoning are consistent with those of other cholinesterase inhibitors and result from the overstimulation of the nervous system.[3][14] These include:

-

Muscarinic effects: Increased salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (nausea, vomiting, diarrhea), bronchospasm, and bradycardia (slow heart rate).[3]

-

Nicotinic effects: Muscle fasciculations (twitching), cramps, weakness, and paralysis.[9]

-

Central nervous system effects: Headache, dizziness, anxiety, confusion, convulsions, and coma.[2]

Death is typically due to respiratory failure resulting from a combination of bronchoconstriction, excessive respiratory secretions, and paralysis of the respiratory muscles.[2]

Quantitative Acute Toxicity Data

| Species | Route | LD₅₀ (mg/kg) | Sex | Reference |

| Rat | Oral | 5 - 53 | Not specified | [2] |

| Rat | Oral | 71 | Male | [2] |

| Rat | Oral | 24 - 135 | Not specified | [3] |

| Rat | Dermal | ~200 | Not specified | [3] |

| Mouse | Oral | 39 - 65 | Not specified | [2] |

| Rabbit | Oral | 35 | Not specified | [2] |

| Rabbit | Dermal | 145 | Not specified | [2] |

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies are designed to evaluate the effects of repeated exposure to a substance over a longer period.

In a 90-day study in rats fed diets containing 0, 10, 25, 50, and 100 ppm of this compound, the following effects were observed:

-

Erythrocyte cholinesterase activity was decreased at all dietary levels.[2]

-

Plasma cholinesterase activity was depressed in females at all dietary levels and in males at 25 ppm and above.[2]

-

Brain cholinesterase activity was depressed in males at 100 ppm and in females at 25 ppm and above.[2]

A 2-year chronic feeding study in dogs at dietary levels of 0, 1, 5, and 10 ppm showed no significant effects on body weight, food consumption, behavior, mortality, hematology, clinical chemistry, urinalysis, or gross and microscopic pathology.[2] However, plasma and erythrocyte cholinesterase activities were depressed at 5 and 10 ppm.[2]

Based on these studies, a No-Observed-Adverse-Effect Level (NOAEL) can be established.

| Species | Duration | Endpoint | NOAEL | LOAEL | Reference |

| Rat | 90 days | Brain Cholinesterase Inhibition (female) | 10 ppm | 25 ppm | [2] |

| Dog | 2 years | Cholinesterase Inhibition | 1 ppm | 5 ppm | [2] |

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material.

This compound was reported to be non-mutagenic in microbial indicator organisms.[2] This suggests that it does not cause gene mutations under the conditions of the tests performed.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.[1]

-

Strains: A set of bacterial strains with different mutations is used to detect various types of mutagens.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[1]

-

Exposure: The test substance is mixed with the bacterial culture and either poured directly onto minimal glucose agar (B569324) plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).[1]

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies compared to the solvent control.[15]

Ames Test Workflow

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

In a long-term feeding study in rats, there were no significant effects observed in gross pathology, histopathology, or tumor frequency.[6] This suggests that under the conditions of the study, this compound did not demonstrate carcinogenic potential in rats. Carcinogenicity data in a second species (e.g., mice) were not found in the publicly available literature.

Experimental Protocol: Carcinogenicity Studies - OECD 451

These studies involve the administration of the test substance to animals for a major portion of their lifespan.[2]

-

Species: Typically conducted in two rodent species, usually rats and mice.[8]

-

Group Size: At least 50 animals of each sex per dose group.[8]

-

Dose Levels: At least three dose levels plus a control group. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.[8]

-

Duration: Typically 24 months for rats and 18-24 months for mice.[2]

-

Observations: Include clinical observations, body weight, food consumption, hematology, clinical chemistry, and complete gross and histopathological examination of all animals.[6]

-

Evaluation: The incidence of tumors in the treated groups is compared to the control group.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development.

Reproductive Toxicity: In a three-generation reproduction study in rats, dietary levels of up to 100 ppm of this compound had no effect on fertility, gestation, viability of pups, or lactation.[2]

Developmental Toxicity (Teratogenicity): A teratology study in hamsters was conducted where this compound was administered by stomach tube at total dosages ranging from 100 to 500 mg/kg.[6] However, the relevance of this study is considered obscure as thalidomide, which this compound is an analog of, is not teratogenic in hamsters.[6] More relevant studies in other species were not found in the available literature.

Experimental Protocol: Two-Generation Reproduction Toxicity Study - OECD 416

This study design evaluates the effects of a substance on all phases of the reproductive cycle.[4]

-

Animals: Typically rats.

-

Dosing: The test substance is administered to the parental (F0) generation before mating, during mating, and for females, throughout gestation and lactation. Dosing is continued for the F1 generation through their maturation, mating, and production of the F2 generation.[4]

-

Endpoints: Include parental clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and growth. Gross and histopathological examination of the reproductive organs is also performed.[4]

Experimental Protocol: Prenatal Developmental Toxicity Study - OECD 414

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus.[13]

-

Species: Usually conducted in two species, a rodent (typically rat) and a non-rodent (typically rabbit).[13]

-

Dosing: The test substance is administered to pregnant females daily, at least from implantation to the day before cesarean section.[13]

-

Endpoints: Maternal observations (clinical signs, body weight, food consumption), examination of uterine contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses), and fetal evaluations (body weight, sex, and external, visceral, and skeletal examinations for malformations and variations).[13]

Neurotoxicity

The primary neurotoxic effect of this compound is the inhibition of acetylcholinesterase, as detailed in the Mechanism of Action section.

Organophosphate-Induced Delayed Neuropathy (OPIDN): Some organophosphates can cause a delayed neurotoxicity characterized by paralysis, which is not directly related to AChE inhibition. This is typically assessed in adult hens. A specific study on the potential of this compound to cause OPIDN was not found in the reviewed literature.

Experimental Protocol: Delayed Neurotoxicity of Organophosphorus Substances - OECD 418

This test is designed to assess the potential of organophosphorus substances to cause delayed neurotoxicity.[16]

-

Species: Adult domestic hens, which are sensitive to this effect.[16]

-

Dosing: A single oral dose of the test substance is administered.[16]

-

Observation Period: The hens are observed for 21 days for any signs of ataxia or paralysis.[16]

-

Histopathology: At the end of the observation period, the animals are sacrificed, and nervous tissues (brain, spinal cord, and peripheral nerves) are examined for axonal degeneration and demyelination.[1]

Environmental Fate and Ecotoxicology

This compound has low aqueous solubility and is highly volatile.[1] It is expected to be immobile in soil.[6] It is highly toxic to honeybees and moderately toxic to birds and fish.[1]

Conclusion

This compound is a highly toxic organophosphate insecticide with a well-defined primary mechanism of action as a potent acetylcholinesterase inhibitor. Its toxicological profile is characterized by high acute toxicity, with classic cholinergic signs of poisoning. Subchronic and chronic studies have established NOAELs based on cholinesterase inhibition. Available data suggest a lack of genotoxic and carcinogenic potential. While a three-generation reproduction study in rats showed no adverse effects on reproduction, comprehensive developmental toxicity data in a second species are lacking in the public domain. Furthermore, a specific study on its potential to cause organophosphate-induced delayed neuropathy was not found. The high acute toxicity of this compound has led to its discontinuation for agricultural use in many parts of the world.

References

- 1. Optimal conduct of the neuropathology evaluation of organophosphorus induced delayed neuropathy in hens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. apps.who.int [apps.who.int]

- 5. Dialifor | C14H17ClNO4PS2 | CID 25146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Studies on the delayed neurotoxicity of organophosphorus compounds- (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-year oral chronic toxicity and carcinogenicity study in rats of diets fumigated with methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Female reproductive toxicity after exposure to malathion or diazinon: a systematic review of rodent and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for the activation of organophosphate pesticides by cytochromes P450 3A4 and 2D6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing for organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Publications [who.int]

- 15. Rat and rabbit oral developmental toxicology studies with two perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

An In-Depth Technical Guide to Dialifos (CAS No. 10311-84-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialifos, also known as Dialifor, is an organophosphate insecticide and acaricide that was previously used to control a variety of chewing and sucking insects and spider mites on crops such as fruits, vegetables, cotton, and nuts. Due to its toxicity and environmental concerns, its use has been discontinued (B1498344) in many countries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, toxicology, and analytical methods related to this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a crystalline solid, though technical grade products may appear as a colorless oil.[1] It is characterized by its low solubility in water and high volatility.[2]

| Property | Value | Reference |

| CAS Number | 10311-84-9 | [1] |

| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [3] |

| Molecular Weight | 393.85 g/mol | [1][3] |

| IUPAC Name | S-(2-chloro-1-phthalimidoethyl) O,O-diethyl phosphorodithioate (B1214789) | [4] |

| Synonyms | Dialifor, Torak, Hercules 14503, ENT 27320 | [4][5] |

| Melting Point | 67-69 °C | [1] |

| Boiling Point | 198 °C at 0.1 mmHg | |

| Density | 1.37 g/cm³ | |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in acetone, isophorone, and xylene | |

| Vapor Pressure | 1 x 10⁻⁵ mmHg at 20 °C | |

| Appearance | White crystalline solid or colorless oil (technical grade) | [1] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the chlorination of N-vinylphthalimide. This intermediate is then reacted with O,O-diethyl hydrogen phosphorodithioate to yield this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-vinylphthalimide

-

Chlorine gas (or a suitable chlorinating agent)

-

O,O-diethyl hydrogen phosphorodithioate

-

An appropriate solvent (e.g., carbon tetrachloride)

-

A suitable base (e.g., triethylamine)

Procedure:

-

Chlorination of N-vinylphthalimide: Dissolve N-vinylphthalimide in a suitable solvent such as carbon tetrachloride in a reaction vessel. Pass chlorine gas through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5 °C) to prevent unwanted side reactions. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). Once the reaction is complete, remove the solvent under reduced pressure to obtain the chlorinated intermediate, N-(1,2-dichloroethyl)phthalimide.

-

Reaction with O,O-diethyl hydrogen phosphorodithioate: Dissolve the chlorinated intermediate in a fresh solvent. Add O,O-diethyl hydrogen phosphorodithioate to the solution. Slowly add a base, such as triethylamine, to the reaction mixture to facilitate the nucleophilic substitution reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by analytical monitoring.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove any precipitated salts. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate pesticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The inhibition of AChE by this compound is an irreversible process. The phosphorus atom of the organophosphate forms a stable covalent bond with the serine hydroxyl group in the active site of AChE. This phosphorylation inactivates the enzyme, leading to an accumulation of ACh in the synapse. The excess ACh continuously stimulates nerve receptors, resulting in a state of cholinergic hyperstimulation. This manifests as a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.

Toxicological Data

This compound is highly toxic to mammals through all routes of exposure, including oral, dermal, and inhalation.[1] The toxicological effects are primarily due to its inhibition of acetylcholinesterase.

Acute Toxicity (LD₅₀)

The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance. The following table summarizes the LD₅₀ values for this compound in various animal models.

| Species | Route of Administration | LD₅₀ (mg/kg) | Reference |

| Rat (male) | Oral | 9.2 - 12 | |

| Rat (female) | Oral | 40 - 53 | [1] |

| Mouse (male) | Oral | 39 | [1] |

| Mouse (female) | Oral | 65 | [1] |

| Rabbit | Oral | 35 | [1] |

| Rabbit | Dermal | 145 | [1] |

| Dog | Oral | 25 - 50 | |

| Hen | Oral | 15 |

Cholinesterase Inhibition (IC₅₀)

| Compound | Enzyme Source | IC₅₀ | Reference |

| Paraoxon (Parathion metabolite) | Human Erythrocyte AChE | ~2 nM | |

| Chlorpyrifos-oxon | Human Erythrocyte AChE | ~1 nM | |

| This compound (estimated) | Human Erythrocyte AChE | Low nM range |

Note: The IC₅₀ value for this compound is an estimation based on the values of structurally similar organophosphates. Further experimental validation is required.

Experimental Protocol: Acute Oral Toxicity Study (OECD 420 Fixed Dose Procedure)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a chemical.

Animals:

-

Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females.

-

Animals are acclimatized to laboratory conditions for at least 5 days before the study.

-

Animals are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

Procedure:

-

Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil, water with a suspending agent). The concentration is adjusted to provide the desired dose in a volume of 1-2 mL/100g body weight.

-

Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are typically selected from a fixed series (e.g., 5, 50, 300, 2000 mg/kg).

-

Main Study: Based on the sighting study, a starting dose is selected. A group of animals (typically 5) is dosed at this level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation, diarrhea), and changes in body weight. Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

Dose Adjustment: If no mortality or severe toxicity is observed, a higher dose is administered to another group of animals. If mortality occurs, a lower dose is used. This process is repeated until the dose that causes evident toxicity or mortality is identified.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Metabolism and Environmental Fate

Mammalian Metabolism

In mammals, organophosphates like this compound undergo metabolic transformation primarily in the liver. The metabolism involves two main types of reactions: activation and detoxification.

-

Activation: The thiophosphate group (P=S) of this compound is oxidatively desulfurated by cytochrome P450 enzymes to its oxygen analog, the oxon (P=O). This oxon is a much more potent inhibitor of acetylcholinesterase than the parent compound.

-

Detoxification: this compound and its oxon can be detoxified through several pathways, including hydrolysis by esterases (such as paraoxonase) and glutathione (B108866) S-transferases, which cleave the phosphate (B84403) ester bonds, and further degradation of the leaving group. The primary metabolites are typically water-soluble and are excreted in the urine.

Environmental Degradation

The persistence of this compound in the environment is influenced by factors such as soil type, pH, temperature, and microbial activity. Due to its low water solubility, it is expected to be relatively immobile in soil and adsorb to organic matter.[5]

-

Hydrolysis: this compound can be degraded by chemical hydrolysis, particularly under alkaline conditions.

-

Biodegradation: Soil microorganisms can play a significant role in the degradation of organophosphates. They can utilize these compounds as a source of carbon and phosphorus, breaking them down into less toxic substances.

-

Photodegradation: Sunlight can also contribute to the degradation of this compound on plant surfaces and in the atmosphere.

Analytical Methods

The detection and quantification of this compound residues in various matrices, such as agricultural products and environmental samples, are crucial for monitoring and risk assessment. Gas chromatography (GC) is a commonly used analytical technique for this purpose.

Experimental Protocol: Analysis of this compound Residues by Gas Chromatography with Flame Photometric Detection (GC-FPD)

Sample Preparation (e.g., for Fruits):

-

Extraction: Homogenize a representative sample (e.g., 25 g of fruit) with a suitable organic solvent like acetone.

-

Liquid-Liquid Partitioning: Filter the extract and partition it with a non-polar solvent such as dichloromethane (B109758) or hexane (B92381) to transfer the this compound into the organic phase.

-

Clean-up: Pass the organic extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering co-extractives.

-

Concentration: Evaporate the cleaned-up extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

Gas Chromatographic Analysis:

-

Instrument: A gas chromatograph equipped with a flame photometric detector (FPD) operating in phosphorus mode.

-

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5).

-

Injector: Split/splitless injector, operated in splitless mode.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Oven Temperature Program: An optimized temperature program to achieve good separation of this compound from other components. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a few minutes.

-

Detector Temperature: Maintained at a higher temperature than the final oven temperature (e.g., 280 °C).

-

Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Conclusion

This compound is a highly toxic organophosphate pesticide with a well-established mechanism of action involving the irreversible inhibition of acetylcholinesterase. This technical guide has provided a detailed overview of its chemical properties, synthesis, toxicological profile, metabolic pathways, and analytical detection methods. The information presented, including the structured data tables, detailed experimental protocols, and visual diagrams, serves as a valuable resource for researchers, scientists, and professionals in drug development and environmental science. Further research to determine a specific IC₅₀ value for this compound and to fully elucidate its metabolic fate in various species would be beneficial for a more complete understanding of its toxicological and environmental impact.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Acetylcholinesterase inhibition by diaza- and dioxophosphole compounds: synthesis and determination of IC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. daikinchemicals.com [daikinchemicals.com]

Environmental Fate and Degradation of Dialifos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Dialifos is an organophosphate pesticide that has been canceled and is no longer contained in any registered pesticide products in the United States. This document is intended for informational and research purposes only.

Introduction

This compound, also known by its trade name Torak, is a non-systemic insecticide and acaricide previously used to control a variety of insects and mites on crops such as apples, citrus, grapes, and nut trees.[1] As an organophosphorus compound, its environmental fate and degradation are of significant interest to understand its persistence, potential for bioaccumulation, and the formation of potentially toxic metabolites. This technical guide provides an in-depth overview of the environmental degradation of this compound through hydrolysis, photolysis, and metabolism in soil and plants, based on available scientific data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in determining its behavior and transport in the environment.

| Property | Value | Reference |

| Chemical Name | O,O-Diethyl S-(2-chloro-1-phthalimidoethyl)phosphorodithioate | [1] |

| CAS Number | 10311-84-9 | [2] |

| Molecular Formula | C₁₄H₁₇ClNO₄PS₂ | [1] |

| Molecular Weight | 393.85 g/mol | [1] |

| Water Solubility | 0.18 mg/L at 25 °C | [1] |

| Vapor Pressure | 6.2 x 10⁻⁸ mm Hg at 25 °C | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.69 | [1] |

| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 8500 | [1] |

Environmental Degradation Pathways

The degradation of this compound in the environment proceeds through several key pathways, including chemical hydrolysis, photolysis, and microbial metabolism.

Hydrolysis

Hydrolysis is a significant degradation pathway for this compound, particularly under alkaline conditions.[1] The rate of hydrolysis is highly dependent on pH and temperature. The technical product is reported to be readily hydrolyzed by strong alkali.[1] Quantitative data on the hydrolysis half-life of this compound at different pH values are summarized in Table 2.

| pH | Temperature (°C) | Half-life | Reference |

| 6.1 | 20 | 15 days | [2] |

| 7.4 | 20 | 14 hours | [2] |

| 7.4 | 37.5 | 1.8 hours | [1] |

| 8 | Room Temperature | 2.5 hours (50% loss) | [1] |

The primary mechanism of hydrolysis for phosphorodithioates like this compound involves the cleavage of the phosphorus-sulfur bond. While specific degradation products for this compound hydrolysis are not detailed in publicly available literature, a proposed pathway based on the general hydrolysis of organophosphorus esters is illustrated below. The likely products are O,O-diethyl phosphorodithioic acid and N-(2-chloro-1-hydroxyethyl)phthalimide.

Photolysis

Photodegradation by sunlight is another potential route for the breakdown of this compound in the environment.[1] However, it is suggested that this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm, which would make direct photolysis a less significant degradation pathway. The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated, corresponding to an atmospheric half-life of about 2.5 hours.

While specific photolysis products of this compound are not documented in available literature, a likely transformation would be the oxidation of the phosphorodithioate (B1214789) group (P=S) to the more toxic oxon analog (P=O), a common reaction for organophosphate pesticides. This oxon, this compound-oxon, has been a focus of toxicological concern.

Soil Metabolism

Metabolism in Biota

Plant Metabolism

As this compound was applied to various crops, its metabolism in plants is an important aspect of its environmental fate. Specific studies on this compound metabolism in plants like grapes or citrus are not found in the reviewed literature. However, the general metabolic pathways of organophosphate pesticides in plants involve oxidation, hydrolysis, and conjugation. It is plausible that plants would metabolize this compound through oxidation to its oxon analog and subsequent hydrolysis to diethyl phosphoric or phosphorothioic acids, which can then be conjugated with plant components like sugars.

Animal Metabolism

In mammals, this compound is reported to be almost completely metabolized.[1] Following oral administration, it is rapidly eliminated, primarily in the urine as the o-phthalic acid salt.[1] In a study with a dairy cow, only 3% of the administered dose was recovered as unchanged this compound in the feces, with none found in the urine or milk.[1] The major urinary metabolite was diethyl phosphorothionate, accounting for 33% of the dose.[1]

Bioaccumulation

This compound has a high octanol-water partition coefficient (log Kow = 4.69), suggesting a potential for bioconcentration in aquatic organisms.[1] An estimated Bioconcentration Factor (BCF) of 820 suggests a high potential for bioaccumulation.[1] However, the rapid hydrolysis of this compound in water likely mitigates its bioaccumulation potential in aquatic environments.[1]

Experimental Protocols

Detailed experimental protocols for this compound degradation studies are not publicly available as they were likely proprietary studies submitted for regulatory purposes. However, standard guidelines from organizations like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) outline the general methodologies for such studies.

Hydrolysis Study (based on OECD Guideline 111)

A typical hydrolysis study involves:

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance: Radiolabeled this compound of high purity.

-

Procedure: The test substance is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 25 °C and 50 °C).

-

Sampling and Analysis: Samples are taken at various time intervals and analyzed for the parent compound and degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.

Photolysis Study (based on OECD Guideline 316)

A typical aqueous photolysis study involves:

-

Test System: Sterile aqueous buffer solution (e.g., pH 7).

-

Test Substance: Radiolabeled this compound.

-

Light Source: A light source that simulates natural sunlight (e.g., xenon arc lamp).

-

Procedure: The test solution is irradiated, while a control sample is kept in the dark. Temperature is maintained at a constant level.

-

Sampling and Analysis: Samples are collected from both irradiated and dark control solutions at various time points and analyzed by HPLC and/or LC-MS.

-

Data Analysis: The photodegradation rate and half-life are determined.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

A typical aerobic soil metabolism study involves:

-

Test System: Fresh, sieved soil samples with known characteristics (pH, organic matter content, texture).

-

Test Substance: Radiolabeled this compound.

-

Procedure: The test substance is applied to the soil samples, and the moisture content is adjusted. The samples are incubated in the dark in a system that allows for the trapping of CO₂ and volatile organic compounds.

-

Sampling and Analysis: Soil samples are extracted at different time intervals using appropriate solvents. The extracts are analyzed by HPLC and/or LC-MS to identify and quantify the parent compound and metabolites. The trapped volatiles and CO₂ are also analyzed.

-

Data Analysis: The rate of degradation, half-life, and the distribution of radioactivity among parent compound, metabolites, bound residues, and CO₂ are determined.

Conclusion

This compound is an organophosphate pesticide characterized by its immobility in soil and susceptibility to hydrolysis, especially under alkaline conditions. While its high log Kow suggests a potential for bioaccumulation, its rapid degradation in water likely limits this risk. The primary degradation pathways are expected to be hydrolysis of the P-S bond and oxidation to the more toxic oxon analog. Information on specific degradation products and its metabolism in plants is limited in publicly available literature. The provided experimental protocols, based on international guidelines, offer a framework for conducting further research into the environmental fate of this compound and similar compounds.

References

An In-depth Technical Guide on the Solubility of Dialifos in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of Dialifos, an organophosphate insecticide, in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and agrochemical formulation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Topic: this compound and Its Solubility